1,3-Benzenedisulfonyl chloride

Description

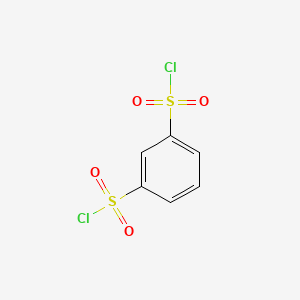

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,3-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIQZUMMPOYCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060407 | |

| Record name | 1,3-Benzenedisulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-47-7 | |

| Record name | 1,3-Benzenedisulfonyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedisulfonyl dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedisulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedisulfonyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedisulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3-di(sulphonyl chloride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BENZENEDISULFONYL DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29M4XRF3V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzenedisulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzenedisulfonyl chloride, a bifunctional aromatic sulfonyl chloride, is a pivotal reagent in modern organic synthesis. Its unique molecular architecture, featuring two reactive sulfonyl chloride moieties on a central benzene ring, allows for the construction of complex molecules, making it an invaluable tool in the development of pharmaceuticals, advanced polymers, and other specialty chemicals. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in a research and development setting.

Physicochemical Properties

This compound is a colorless to light brown crystalline solid at room temperature.[1][2] It is characterized by its sensitivity to moisture and its solubility in various organic solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₂O₄S₂ | [1] |

| Molecular Weight | 275.13 g/mol | [1] |

| Melting Point | 57-60 °C (lit.) | [3] |

| Boiling Point | 145 °C / 1 mmHg | [2] |

| Appearance | Off-White to Light Brown Solid | [2] |

| Solubility | Soluble in DMSO, methanol, dichloromethane. Reacts with water. | [2][3] |

| Sensitivity | Moisture Sensitive | [3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits three distinct signals in the aromatic region, corresponding to the three types of protons on the benzene ring.

-

δ ~8.69 ppm (t, 1H): This triplet corresponds to the proton at the C2 position, situated between the two sulfonyl chloride groups.

-

δ ~8.43 ppm (dd, 2H): This doublet of doublets is assigned to the protons at the C4 and C6 positions.

-

δ ~7.99 ppm (t, 1H): This triplet is attributed to the proton at the C5 position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the structure, showing characteristic shifts for the aromatic carbons. Key signals are expected in the range of 125-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands indicative of the sulfonyl chloride functional groups. Key vibrational frequencies include:

-

~1380 cm⁻¹ and ~1180 cm⁻¹: These strong bands are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride groups, respectively.

-

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 274, with characteristic isotopic peaks for the two chlorine atoms. Fragmentation would likely involve the loss of SO₂Cl, SO₂, and Cl radicals.

Synthesis of this compound

A common and reliable method for the laboratory-scale synthesis of this compound involves the chlorination of the corresponding benzene-1,3-disulfonic acid or its salt.[4]

Experimental Protocol: Chlorination of Benzene-1,3-disulfonic Acid

This protocol outlines the synthesis of this compound from benzene-1,3-disulfonic acid using thionyl chloride as the chlorinating agent.

Materials:

-

Benzene-1,3-disulfonic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

-

Hexane

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzene-1,3-disulfonic acid in anhydrous toluene.

-

Add a catalytic amount of DMF to the suspension.

-

Slowly add an excess of thionyl chloride to the stirred suspension at room temperature. The addition should be done in a well-ventilated fume hood.

-

After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexane.

-

Filter the purified crystals, wash with cold hexane, and dry under vacuum.

Safety Precautions: Thionyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, and a lab coat) must be worn. The reaction evolves toxic gases (HCl and SO₂) which must be neutralized in a scrubber containing a basic solution (e.g., NaOH).

Chemical Reactivity and Reaction Mechanisms

The two sulfonyl chloride groups in this compound are highly electrophilic and readily undergo nucleophilic substitution reactions. This dual reactivity is the cornerstone of its utility in synthesis.

Reaction with Nucleophiles: A Mechanistic Overview

The reaction of this compound with nucleophiles, such as amines, proceeds through a nucleophilic acyl substitution-type mechanism at the sulfur atom.

Caption: General mechanism of nucleophilic substitution on a sulfonyl chloride.

Synthesis of Bis-sulfonamides

A primary application of this compound is the synthesis of bis-sulfonamides by reacting it with two equivalents of a primary or secondary amine.[5] These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of N,N'-diethyl-1,3-benzenedisulfonamide

This protocol details the synthesis of a bis-sulfonamide from this compound and ethylamine.

Materials:

-

This compound

-

Ethylamine (as a solution in a suitable solvent like THF or as a gas)

-

Triethylamine (Et₃N) or pyridine as a base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath.

-

Add triethylamine (2.2 equivalents) to the solution.

-

Slowly add a solution of ethylamine (2.1 equivalents) in DCM to the cooled reaction mixture with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N,N'-diethyl-1,3-benzenedisulfonamide by recrystallization or column chromatography.

Applications in Research and Development

The versatile reactivity of this compound has led to its use in a wide range of applications.

Pharmaceutical and Medicinal Chemistry

This compound is a key building block for the synthesis of various biologically active compounds.[3][6] The sulfonamide linkage is a common pharmacophore found in many drugs, and the bifunctional nature of this reagent allows for the creation of molecules with diverse structures and properties, including potential enzyme inhibitors and receptor antagonists.[7][8][9]

Polymer Chemistry

As a bifunctional monomer, this compound is used in the synthesis of polysulfonamides through polycondensation reactions with diamines.[10] These polymers can exhibit high thermal stability and specific mechanical properties, making them suitable for applications as high-performance materials and membranes. It can also act as a cross-linking agent to modify the properties of existing polymers.[11][12]

Caption: Formation of polysulfonamide from this compound.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Handling: Always handle in a well-ventilated fume hood.[13][14] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16] Avoid inhalation of dust and contact with skin and eyes.[13] In case of a spill, do not use water to clean it up, as it reacts violently. Use an inert absorbent material.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, bases, and oxidizing agents.[3]

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its bifunctional nature allows for the efficient construction of a wide array of complex molecules, from biologically active compounds to high-performance polymers. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is essential for its safe and effective use in the laboratory. This guide provides a foundational understanding to aid researchers and scientists in leveraging the full potential of this important synthetic building block.

References

-

Alcatraz Chemicals. (2023, October 10). 1,3-Benzene Disulfonyl Chloride: Unleashing the Potential. Retrieved from [Link]

-

Georganics. (2021, October 25). Benzene-1,3-disulfonyl chloride – general description and application. Retrieved from [Link]

-

Danheiser, R. L., Nowick, J. S., Lee, J. H., Miller, R. F., & Huboux, A. H. (n.d.). [Organic Syntheses Procedure]. Organic Syntheses. Retrieved from [Link]

-

ResearchGate. (2020, March). Polysulfonamide coating layer polymerized by 1,3-disulfonyl chloride and polyethylenimine to achieve acid resistant TFC membranes. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

-

Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

-

Caltech CCE. (n.d.). General Lab Safety Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]

-

Pharmaguideline. (n.d.). SOP for Safety in Laboratory. Retrieved from [Link]

-

U.S. Consumer Product Safety Commission. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

Lab Manager. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]

-

Caltech CCE. (n.d.). General Lab Safety Procedure. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. Retrieved from [Link]

-

Bentham Science. (n.d.). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

-

NIH. (2011, October 3). Discovery of Benzodiazepine Sulfonamide-Based Bombesin Receptor Subtype 3 Agonists and Their Unusual Chirality. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

NMRS.io. (n.d.). 13C | Solvent | NMR Chemical Shifts. Retrieved from [Link]

-

Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

NIH. (2022, April 5). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[17][18]dioxin-6yl)benzenesulfonamide (3f). Retrieved from [Link]

-

MDPI. (n.d.). A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

Scientific & Academic Publishing. (n.d.). Cross-linking in Hydrogels - A Review. Retrieved from [Link]

-

NIH. (n.d.). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide. Retrieved from [Link]

- Google Patents. (n.d.). US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide.

-

European Patent Office. (2018, June 27). A METHOD OF ISOLATING A N-(3-NITROBENZOYL)SULFAMIDE - EP 3587396 A1. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US2773098A - Preparation of n, n'-dibenzylethylenediamine.

-

ResearchGate. (n.d.). (a) FTIR of 1,3-benzene dicarboxylic acid (BDC) and [Zn(BDC)(H2O)]. (b).... Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | 585-47-7 [chemicalbook.com]

- 4. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. artsci.usu.edu [artsci.usu.edu]

- 14. cce.caltech.edu [cce.caltech.edu]

- 15. SOP for Safety in Laboratory | Pharmaguideline [pharmaguideline.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. rsc.org [rsc.org]

An In-depth Technical Guide to 1,3-Benzenedisulfonyl Chloride: Synthesis, Reactivity, and Applications

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1,3-benzenedisulfonyl chloride, a pivotal reagent in modern organic and medicinal chemistry. We will delve into its fundamental properties, synthesis, and reactivity, with a focus on the mechanistic principles that govern its utility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Core Identification and Physicochemical Properties

This compound, also known as m-benzenedisulfonyl chloride, is an aromatic compound distinguished by two sulfonyl chloride functional groups positioned meta to each other on a benzene ring.[1] This bifunctionality is the cornerstone of its utility, enabling its use as a linker, cross-linking agent, and a precursor to a wide array of complex molecules.[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 585-47-7[4][5][6] |

| Molecular Formula | C₆H₄Cl₂O₄S₂[4][6] |

| Molecular Weight | 275.13 g/mol [4] |

| IUPAC Name | Benzene-1,3-disulfonyl dichloride[6][7] |

| InChI Key | ALIQZUMMPOYCIS-UHFFFAOYSA-N[6] |

| SMILES | ClS(=O)(=O)C1=CC(=CC=C1)S(Cl)(=O)=O[6] |

| Synonyms | 1,3-Benzenedisulfonyl dichloride, m-Benzenedisulfonyl chloride[1] |

The physical properties of this compound dictate its handling and reaction conditions. It is a white to light yellow crystalline solid that is highly sensitive to moisture.[4][5][8] Its reactivity with water necessitates storage in a dry, inert atmosphere.[8][9]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to light yellow/orange powder/crystal[4] |

| Melting Point | 57-62 °C[5][8] |

| Solubility | Soluble in DMSO and methanol; reacts with water[5][6] |

| Stability | Moisture sensitive[6][10] |

| Hazard Class | 8 (Corrosive)[6] |

Synthesis of this compound

The preparation of this compound typically involves the chlorination of the corresponding sulfonic acid or its salt. The choice of chlorinating agent is critical for achieving high yields and purity.

Synthetic Pathways

Two primary methods are prevalent for the synthesis of this compound:

-

Chlorination of m-Benzenedisulfonic Acid or its Salts: This is the most common laboratory and industrial approach. The disodium salt of 1,3-benzenedisulfonic acid is treated with a strong chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[8] These reagents effectively convert the sulfonate groups (-SO₃⁻) into the desired sulfonyl chloride groups (-SO₂Cl).

-

Oxidative Chlorination of 1,3-Benzenedithiol: An alternative route involves the reaction of 1,3-benzenedithiol with chlorine in a solvent like acetic acid.[8] This method proceeds via the oxidation of the thiol groups to form the sulfonyl chlorides.

The first method is often preferred due to the relative accessibility of the starting sulfonic acid, which can be prepared by the disulfonation of benzene. The use of phosphorus pentachloride or thionyl chloride is mechanistically straightforward; the hydroxyl groups of the sulfonic acid (or the oxygen atoms of the sulfonate salt) are substituted by chloride atoms.

Caption: General workflow for the synthesis of this compound.

Laboratory Synthesis Protocol

This protocol outlines the synthesis from the disodium salt of 1,3-benzenedisulfonic acid using phosphorus pentachloride, a method adapted from established procedures for benzenesulfonyl chloride synthesis.[11]

Materials:

-

Disodium 1,3-benzenedisulfonate (dried)

-

Phosphorus pentachloride (PCl₅)

-

Cracked ice and water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine finely divided, dry disodium 1,3-benzenedisulfonate and phosphorus pentachloride in a fume hood.

-

Heat the mixture gently in an oil bath. The reaction is typically exothermic and will proceed to completion upon sustained heating.

-

After the reaction is complete (indicated by the cessation of HCl gas evolution), cool the flask to room temperature.

-

Very cautiously, pour the reaction mixture onto a large excess of cracked ice in a beaker. This step must be performed slowly and with vigorous stirring in a fume hood to manage the exothermic hydrolysis of excess PCl₅.

-

The product, this compound, will precipitate as a solid or an oil. Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer sequentially with cold water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from chloroform (ethanol-free) or a benzene/petroleum ether mixture.[5]

Chemical Reactivity and Mechanistic Principles

The synthetic utility of this compound is rooted in the high electrophilicity of its sulfur atoms. The two sulfonyl chloride groups are excellent leaving groups, making the compound susceptible to nucleophilic attack.[3]

This reactivity allows for the formation of a diverse range of derivatives, most notably sulfonamides and sulfonate esters, through reactions with amines and alcohols, respectively.[12] Given the presence of two reactive sites, the stoichiometry of the nucleophile can be controlled to favor either mono- or di-substitution, providing a powerful tool for constructing complex molecular architectures.

Caption: Mechanism of nucleophilic substitution on a sulfonyl chloride group.

Key Applications in Drug Development and Materials Science

This compound is a crucial intermediate in several scientific domains, most prominently in pharmaceuticals and polymer science.[2]

-

Pharmaceutical Synthesis: It is a foundational building block for synthesizing various pharmaceutical agents.[1][2][6] Its primary role is in the preparation of sulfonamides, a class of compounds with a wide spectrum of biological activities, including antibacterial, diuretic, and antiviral properties.[8]

-

Polymer Chemistry: The difunctional nature of the molecule makes it an excellent cross-linking agent for producing high-performance polymers and improving the properties of plastics and resins.[2][8] It is particularly used in the preparation of composite polysulfonamide membranes.[8]

-

Organic Reagents: It serves as a dehydrating agent in certain organic transformations, such as the synthesis of isonitriles from formamides.[1][8]

Caption: Key synthetic applications of this compound.

Safety, Handling, and Storage

Due to its reactivity and corrosive nature, strict safety protocols must be observed when handling this compound.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[1][5][13] It may also cause sensitization by inhalation and skin contact.[14][15] A critical hazard is its violent reaction with water, which can liberate toxic gas.[10][13]

-

Handling: Always handle in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13][15] Avoid breathing dust and prevent any contact with skin or eyes.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9][13] The material is moisture-sensitive and should be protected from any contact with water or moist air.[9][10] It should be stored away from incompatible materials such as bases, water, and strong oxidizing agents.[6][13]

In case of accidental exposure, immediate medical attention is required. For eye contact, rinse cautiously with water for at least 15 minutes.[9][13] For skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water.[13] If inhaled, move the victim to fresh air.[13] If swallowed, rinse the mouth but do not induce vomiting.[9][13]

References

-

262198 Benzene-1,3-disulfonyl chloride CAS: 585-47-7. [Link]

-

1,3-Benzene Disulfonyl Chloride: Unleashing the Potential - Alcatraz Chemicals. [Link]

-

Benzene-1,3-disulfonyl chloride – general description and application - Georganics. [Link]

-

Benzene-1,3-disulfonyl chloride - High purity | EN - Georganics. [Link]

-

Benzenesulfonyl chloride - Wikipedia. [Link]

-

Benzenesulfonyl chloride - Organic Syntheses Procedure. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. [Link]

-

BENZENE-1,3-DISULFONYL CHLORIDE - ChemBK. [Link]

Sources

- 1. Benzene-1,3-disulfonyl chloride - High purity | EN [georganics.sk]

- 2. alcatrazchemicals.com [alcatrazchemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. usbio.net [usbio.net]

- 5. This compound | 585-47-7 [chemicalbook.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]

- 9. fishersci.es [fishersci.es]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 13. fishersci.com [fishersci.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis and Purification of 1,3-Benzenedisulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 1,3-benzenedisulfonyl chloride. Intended for researchers, scientists, and professionals in drug development and materials science, this document details robust and validated methodologies. It emphasizes the chemical principles underpinning the procedural choices, ensuring both reproducibility and a deep understanding of the process. The guide presents two primary synthetic routes from the readily available disodium 1,3-benzenedisulfonate, followed by a detailed protocol for purification by recrystallization and concluding with methods for analytical quality control.

Introduction and Strategic Importance

This compound [CAS 585-47-7] is a pivotal difunctional intermediate in organic synthesis. Its two reactive sulfonyl chloride moieties, positioned meta to each other on the benzene ring, allow for the construction of complex molecular architectures. This has led to its extensive use as a building block in the synthesis of biologically active sulfonamides for pharmaceuticals, the development of high-performance polymers, and the preparation of composite polysulfonamide membranes.[1][2]

The compound is a colorless to pale brown crystalline solid with a melting point in the range of 56-62 °C.[1][3] It is soluble in many common organic solvents but is highly sensitive to moisture, readily hydrolyzing to the corresponding sulfonic acid.[4][5] This reactivity necessitates careful handling and storage under anhydrous conditions. Given its role as a precursor, the purity of this compound is paramount to the success of subsequent synthetic steps. This guide, therefore, presents not just the synthesis but also rigorous methods for its purification and characterization.

Synthesis of this compound: A Comparative Analysis of Chlorination Strategies

The most common and laboratory-convenient synthesis of this compound involves the chlorination of the corresponding disodium 1,3-benzenedisulfonate. This salt is a stable, commercially available starting material. The conversion of the sulfonate salt to the sulfonyl chloride is typically achieved using strong chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[2]

Mechanistic Considerations

The conversion of a sulfonate salt to a sulfonyl chloride is a nucleophilic substitution reaction at the sulfur atom. The oxygen of the sulfonate acts as the leaving group, facilitated by the chlorinating agent.

-

With Phosphorus Pentachloride (PCl₅): The reaction proceeds through the formation of a phosphoryl chloride (POCl₃) byproduct. PCl₅ is a powerful and reliable reagent for this transformation.

-

With Thionyl Chloride (SOCl₂): This reagent offers the advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify product isolation. However, the reaction may require higher temperatures or the use of a catalyst (such as N,N-dimethylformamide) to proceed at a practical rate.

The choice between these reagents often depends on the desired scale, reaction conditions, and purification strategy. The PCl₅ method is often robust and high-yielding, while the SOCl₂ method can offer a cleaner initial work-up.

Experimental Protocols: Synthesis

The following protocols are adapted from well-established procedures for the synthesis of analogous sulfonyl chlorides, such as those found in Organic Syntheses, and are tailored for the preparation of the target difunctional compound.[1]

Method 1: Synthesis using Phosphorus Pentachloride

This method is highly effective and generally provides a good yield of the crude product.

-

Reagent Preparation: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a gas outlet to a scrubber (for HCl and POCl₃ fumes), and a stopper, place 282.2 g (1.0 mole) of anhydrous disodium 1,3-benzenedisulfonate. To this, add 458.5 g (2.2 moles) of finely powdered phosphorus pentachloride.

-

Expert Insight: It is crucial that the disodium salt is thoroughly dried (e.g., in an oven at 120-140°C for several hours) prior to use, as any moisture will consume the PCl₅ and reduce the yield. A slight excess of PCl₅ ensures complete conversion of both sulfonate groups.

-

-

Reaction: Heat the mixture in an oil bath to 110-120°C. The mixture will become a thick, stirrable paste. Maintain heating with vigorous stirring for 4-6 hours. The reaction is considered complete when the evolution of hydrogen chloride gas subsides.

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly, pour the paste-like product onto approximately 2 kg of crushed ice in a large beaker, performing this operation in a well-ventilated fume hood. The excess PCl₅ and the POCl₃ byproduct will hydrolyze exothermically.

-

Isolation: The this compound will precipitate as a solid. Stir the mixture until all the ice has melted, then collect the crude solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold water until the filtrate is no longer acidic. This removes phosphoric acid and any remaining HCl. Press the solid as dry as possible on the filter.

| Parameter | Value |

| Starting Material | Anhydrous Disodium 1,3-Benzenedisulfonate |

| Chlorinating Agent | Phosphorus Pentachloride (PCl₅) |

| Stoichiometry | 1.0 : 2.2 (Salt : PCl₅) |

| Reaction Temperature | 110-120 °C |

| Reaction Time | 4-6 hours |

| Expected Crude Yield | 75-85% |

Method 2: Synthesis using Thionyl Chloride

This method avoids phosphorus-containing byproducts, which can simplify purification.

-

Reagent Setup: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, place 282.2 g (1.0 mole) of anhydrous disodium 1,3-benzenedisulfonate. Add 5 mL of N,N-dimethylformamide (DMF) as a catalyst.

-

Reagent Addition: Charge the dropping funnel with 321 g (197 mL, 2.7 moles) of thionyl chloride. Add the thionyl chloride dropwise to the stirred solid over a period of 1-2 hours.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux (approximately 75-80°C) for 8-12 hours. The reaction progress can be monitored by the cessation of SO₂ and HCl evolution.

-

Expert Insight: The catalytic amount of DMF is crucial for this reaction to proceed efficiently. It reacts with thionyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.

-

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude product can then be carefully quenched on ice as described in Method 1 (Section 3.1, Step 3), or directly subjected to purification if the subsequent step is compatible with any residual impurities.

| Parameter | Value |

| Starting Material | Anhydrous Disodium 1,3-Benzenedisulfonate |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) |

| Catalyst | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | ~80 °C (Reflux) |

| Reaction Time | 8-12 hours |

| Expected Crude Yield | 70-80% |

Purification: Achieving High-Purity this compound

For most applications, particularly in pharmaceutical synthesis, the crude product requires purification to remove unreacted starting materials, inorganic salts, and byproducts from side reactions. Recrystallization is the most effective method for purifying solid this compound.

Principles of Recrystallization

The success of recrystallization hinges on selecting a solvent in which the desired compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[6] Impurities should either be insoluble in the hot solvent (and can be removed by hot filtration) or remain soluble in the cold solvent (and are removed with the mother liquor).

dot

Caption: Workflow for the purification of solids by recrystallization.

Recommended Recrystallization Protocol

Chloroform (ethanol-free) is an excellent solvent for the recrystallization of this compound.

-

Preparation: Take the crude, water-washed solid from the synthesis step. If it is wet, it should be dried as much as possible, for instance, in a vacuum desiccator over P₂O₅. Let's assume a starting quantity of 100 g of crude material.

-

Dissolution: Place the crude solid in a 1-liter Erlenmeyer flask. Add approximately 300-400 mL of ethanol-free chloroform.

-

Expert Insight: Commercial chloroform often contains ethanol as a stabilizer. Ethanol will react with the sulfonyl chloride and must be removed, for example, by passing the chloroform through a plug of activated alumina before use.

-

-

Heating: Gently heat the mixture on a hot plate in a fume hood with stirring until the solvent boils. Add more chloroform in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the recovery yield.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2 g) of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional but Recommended): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.

-

Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize crystal formation.

-

Collection and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals on the filter with a small amount of ice-cold chloroform. Dry the crystals under high vacuum to remove all traces of the solvent. The typical melting point of the pure product is 59-62 °C.[2]

Analytical Characterization for Quality Control

Verifying the purity of the final product is a critical step. A combination of physical and chromatographic methods should be employed.

Physical Characterization

-

Melting Point: A sharp melting point within the expected range (e.g., 59-62 °C) is a primary indicator of purity. A broad or depressed melting point suggests the presence of impurities.

-

Appearance: The purified product should be a white to off-white crystalline solid.

Chromatographic Analysis

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing purity and identifying potential impurities.

| Parameter | Setting |

| Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial 100 °C, hold 2 min, ramp at 15 °C/min to 280 °C, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp | 300 °C (FID) |

| Sample Prep | ~1 mg/mL in dry dichloromethane |

-

Self-Validation: The absence of extraneous peaks in the GC chromatogram provides strong evidence of purity. If using MS detection, the mass spectrum should correspond to the molecular ion and expected fragmentation pattern of this compound.

| Parameter | Setting |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes, hold 2 minutes, return to initial |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30 °C |

| Detector | UV at 254 nm |

| Sample Prep | ~0.5 mg/mL in Acetonitrile |

-

Trustworthiness: HPLC is particularly useful for detecting non-volatile impurities. Purity is typically reported as the area percentage of the main peak.[3]

dot

Caption: Overall process flow from synthesis to purified product.

Conclusion

The synthesis and purification of this compound are critical processes for ensuring the quality of this important chemical intermediate. The choice between phosphorus pentachloride and thionyl chloride for synthesis allows for flexibility based on laboratory capabilities and downstream requirements. Rigorous purification by recrystallization, followed by comprehensive analytical characterization, is essential for obtaining material suitable for demanding applications in research and development. The protocols and insights provided in this guide are designed to empower scientists to produce high-purity this compound reliably and safely.

References

-

Georganics. (2021, October 25). Benzene-1,3-disulfonyl chloride – general description and application. Georganics. [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]

-

Alcatraz Chemicals. (2023, October 10). 1,3-Benzene Disulfonyl Chloride: Unleashing the Potential. [Link]

-

Georganics. (n.d.). Benzene-1,3-disulfonyl chloride - High purity. [Link]

- Adams, R., & Marvel, C. S. (1941). Benzenesulfonyl chloride. Organic Syntheses, Coll. Vol. 1, 84.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

SIELC Technologies. (n.d.). Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. [Link]

-

Five Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]

- 3. B24044.06 [thermofisher.com]

- 4. Home Page [chem.ualberta.ca]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

1,3-Benzenedisulfonyl chloride reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 1,3-Benzenedisulfonyl Chloride with Nucleophiles

Authored by: Gemini, Senior Application Scientist

Foreword

This compound (BDSC) is a cornerstone bifunctional electrophile in modern organic synthesis. Characterized by two highly reactive sulfonyl chloride groups positioned meta on an aromatic ring, this reagent offers a unique platform for constructing complex molecular architectures. Its ability to react with a wide array of nucleophiles makes it an indispensable tool in the development of pharmaceuticals, high-performance polymers, and specialty chemicals.[1][2][3] This guide provides an in-depth exploration of the core reactivity of BDSC, moving beyond simple reaction schemes to elucidate the underlying mechanisms, kinetic nuances, and practical considerations essential for researchers, scientists, and drug development professionals. The narrative is built upon a foundation of scientific integrity, offering field-proven insights and methodologies to empower innovation.

Physicochemical Profile and Safe Handling

This compound is a colorless to light brown crystalline solid.[4][5] A thorough understanding of its physical properties is the first step toward its effective and safe utilization in any synthetic protocol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 585-47-7 | [1] |

| Molecular Formula | C₆H₄Cl₂O₄S₂ | [4] |

| Molecular Weight | 275.13 g/mol | [4] |

| Melting Point | 57-62 °C | [1][5] |

| Boiling Point | 145 °C / 1 mmHg | [4] |

| Appearance | Off-white to light brown solid | [4] |

| Solubility | Soluble in DMSO, methanol, dichloromethane. | [4][6] |

Critical Handling and Storage Considerations:

Moisture Sensitivity: BDSC is highly sensitive to moisture.[1][6] It readily reacts with water, hydrolyzing to the corresponding 1,3-benzenedisulfonic acid.[5] This reaction not only consumes the reagent but also generates corrosive hydrochloric acid. Therefore, it is imperative to store BDSC under inert, anhydrous conditions (e.g., in a desiccator or under nitrogen/argon).[1][7] All glassware and solvents used in reactions must be scrupulously dried.

Corrosivity: As a sulfonyl chloride, BDSC is corrosive and can cause severe skin burns and eye damage.[1][7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

The Electrophilic Core: Mechanism of Nucleophilic Substitution

The reactivity of this compound is dominated by the highly electrophilic nature of its two sulfur atoms. Each sulfur is bonded to two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom, creating a significant partial positive charge on the sulfur center.[8] This makes it a prime target for attack by a diverse range of nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.[8]

The precise mechanism of this substitution is a subject of detailed study, with evidence pointing towards two primary pathways depending on the nucleophile, solvent, and reaction conditions:

-

Concerted Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride ion departs. This proceeds through a single trigonal bipyramidal transition state.

-

Stepwise Addition-Elimination Mechanism: This pathway involves the initial attack of the nucleophile on the sulfur atom to form a transient, trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride ion to form the final product.[8][9]

While distinct, both pathways underscore the fundamental electrophile-nucleophile interaction that drives the chemistry of BDSC.

Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride center.

Reactions with N-Nucleophiles: The Gateway to Sulfonamides

The reaction of BDSC with primary and secondary amines is arguably its most significant transformation, providing a direct route to disulfonamides—a scaffold prevalent in many biologically active compounds.[10][11] This reaction, a variation of the Hinsberg test, is highly efficient and forms a stable sulfonamide linkage (-SO₂-N<).[12][13]

Causality Behind Experimental Choices

-

The Role of a Base: The reaction liberates two equivalents of hydrochloric acid (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[14] To prevent this, a base is always included to act as an HCl scavenger. Common choices include tertiary amines like triethylamine or pyridine, or an inorganic base like sodium hydroxide or sodium carbonate.[14][15] The choice of base can influence reaction kinetics and product purity. Pyridine, for instance, can also act as a nucleophilic catalyst.

-

Kinetics and Hydrophobicity: In aqueous media, the reaction kinetics can be surprisingly complex. Studies on benzenesulfonyl chloride have shown that with hydrophobic amines (e.g., dibutylamine), the reaction rate can increase at high pH.[16][17] This is attributed to third-order processes involving the sulfonyl chloride, the amine, and either a hydroxide ion or a second molecule of the amine.[16][18] This phenomenon is thought to arise from hydrophobic aggregation of the reactants, which can be a critical consideration when designing syntheses in aqueous or mixed-aqueous systems.[18]

Experimental Protocol: Synthesis of N¹,N³-Dibutylbenzene-1,3-disulfonamide

This protocol provides a representative method for the synthesis of a disulfonamide from BDSC.

Materials:

-

This compound (1.0 eq)

-

Dibutylamine (2.2 eq)

-

Triethylamine (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Amine Addition: In a separate flask, prepare a solution of dibutylamine (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Controlled Reaction: Cool the BDSC solution to 0 °C using an ice bath. Add the amine/triethylamine solution dropwise via the dropping funnel over 30-60 minutes with vigorous stirring. Rationale: Slow, dropwise addition at low temperature helps to control the exothermic reaction and minimize side-product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting BDSC is consumed.

-

Workup - Quenching: Carefully quench the reaction by adding 1 M HCl to neutralize the excess triethylamine and dibutylamine. Transfer the mixture to a separatory funnel.

-

Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine. Rationale: The acid wash removes amines, the bicarbonate wash removes any residual acid, and the brine wash removes bulk water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N¹,N³-dibutylbenzene-1,3-disulfonamide.

Caption: Competing reactions of BDSC with alcohol and water nucleophiles.

Controlling Selectivity: Mono-substitution vs. Di-substitution

The presence of two reactive sites on BDSC introduces the challenge and opportunity of controlling selectivity. [12]While di-substitution is often the goal for creating cross-linked polymers or symmetrical molecules, selective mono-substitution is crucial for building complex, unsymmetrical structures.

Strategies for Achieving Mono-substitution:

Achieving high yields of the mono-substituted product requires careful manipulation of reaction conditions to favor the reaction of only one sulfonyl chloride group.

-

Stoichiometry: The most straightforward approach is to use a molar excess of this compound relative to the nucleophile. However, this necessitates a subsequent purification step to remove the unreacted starting material. Alternatively, using a "reverse addition" technique—slowly adding a solution of BDSC to a large excess of the nucleophile—can sometimes favor mono-substitution, though this is less common.

-

Temperature and Addition Rate: Conducting the reaction at very low temperatures (e.g., -78 °C to 0 °C) and adding the nucleophile very slowly can increase the chances of mono-substitution. Once one sulfonyl chloride has reacted, the resulting electron-withdrawing sulfonamide or sulfonate ester group slightly deactivates the remaining sulfonyl chloride group, making the second substitution slower. Low temperatures exploit this small difference in reactivity.

Sources

- 1. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]

- 2. alcatrazchemicals.com [alcatrazchemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 585-47-7 [chemicalbook.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Benzene-1,3-disulfonyl chloride - High purity | EN [georganics.sk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. old.iupac.org [old.iupac.org]

- 10. frontiersrj.com [frontiersrj.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]

- 15. cbijournal.com [cbijournal.com]

- 16. researchgate.net [researchgate.net]

- 17. scilit.com [scilit.com]

- 18. uwo.scholaris.ca [uwo.scholaris.ca]

An In-Depth Technical Guide to the Solubility of 1,3-Benzenedisulfonyl Chloride for Advanced Research Applications

This guide provides an in-depth analysis of the solubility characteristics of 1,3-Benzenedisulfonyl chloride (BDSC), a critical bifunctional reagent in pharmaceutical and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data points to explore the crucial interplay between dissolution and chemical reactivity, offering field-proven insights and robust experimental protocols.

Introduction: Beyond a Simple Reagent

This compound (CAS: 585-47-7), a colorless to light brown crystalline solid with a melting point of 59-62 °C, is a cornerstone intermediate for complex chemical synthesis.[1][2] Its two sulfonyl chloride groups provide reactive sites for building sophisticated molecular architectures, making it invaluable in the production of biologically active sulfonamides, high-performance polymers, and agrochemicals.[3] However, the very reactivity that makes this compound so useful also presents a significant challenge when considering its solubility. The sulfonyl chloride moieties are highly susceptible to hydrolysis by water and solvolysis by protic solvents. Therefore, a comprehensive understanding of its solubility is not merely about dissolution but about managing chemical stability to achieve desired outcomes in synthesis and formulation.

Chapter 1: The Duality of Solubility and Reactivity

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses a nonpolar aromatic core and two highly polar sulfonyl chloride groups, suggesting solubility in a range of organic solvents.[4] However, for a reactive species like BDSC, the solvent cannot be viewed as a passive medium. The fundamental challenge lies in its pronounced moisture sensitivity; it reacts, often violently, with water and other protic solvents, leading to hydrolysis and the liberation of corrosive and toxic gases.[5] This dictates a critical classification of solvents based on their potential interaction.

-

Inert Aprotic Solvents (Recommended): Solvents like dichloromethane, chloroform, and benzene are effective at dissolving BDSC with minimal risk of reaction, provided they are anhydrous. These are the solvents of choice for conducting reactions and for purification via crystallization.[2][6][7]

-

Polar Aprotic Solvents (Use with Caution): Anhydrous Dimethyl sulfoxide (DMSO) and methanol are reported as effective solvents.[6][8] While their polarity aids dissolution, ensuring absolute dryness is paramount to prevent degradation of the solute.

-

Protic Solvents (Reactive Media): Alcohols and water are not suitable for dissolving BDSC if the goal is to recover the compound intact. The dissolution process is intrinsically linked with a chemical reaction (solvolysis), converting the sulfonyl chloride into esters or sulfonic acids.[9] This reactivity is a critical consideration; for instance, the low solubility of sulfonyl chlorides in water can paradoxically protect them from complete hydrolysis, causing them to precipitate from aqueous reaction mixtures.[10][11]

Chapter 2: Solubility Profile of this compound

While precise quantitative solubility data (e.g., mg/mL) is not widely published, a qualitative and semi-quantitative profile can be assembled from safety data sheets, supplier information, and purification protocols. This information is summarized below.

| Solvent | Solvent Type | Reported Solubility / Interaction | Causality and Field-Proven Insights | Citations |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity effectively solvates the polar sulfonyl chloride groups. Must be rigorously anhydrous. | [2][6][8] |

| Methanol | Protic (Alcohol) | Soluble, but reactive | Dissolves readily but will undergo solvolysis to form the corresponding sulfonate ester. Not a true solubility measurement but a reactive dissolution. | [2][6][8] |

| Dichloromethane (DCM) | Aprotic | Soluble | A common solvent for reactions involving BDSC due to its inert nature and good solvating power for organic reagents. | [6][7] |

| Chloroform (CHCl₃) | Aprotic | Soluble | Often used as a solvent for purification by crystallization, implying good solubility, which can be modulated by temperature. | [2][7] |

| Benzene / Petroleum Ether | Aprotic / Nonpolar | Soluble in Benzene; used for crystallization with Pet. Ether | This solvent system is cited for purification. BDSC is dissolved in a good solvent (benzene) and precipitated by adding a poor solvent (petroleum ether), a standard technique that relies on differential solubility. | [2][7] |

| Water | Protic | Reacts violently | Does not dissolve but undergoes rapid hydrolysis. This high reactivity underscores the need for stringent moisture control in all handling and storage operations. | [1][5] |

Chapter 3: Experimental Protocol for Isothermal Solubility Determination

To generate reliable and reproducible solubility data, a protocol must be designed to be a self-validating system that accounts for the compound's instability.

Core Principle: Mitigating Reactivity to Isolate True Solubility

The primary experimental challenge is to prevent the hydrolysis of BDSC by atmospheric or solvent-borne moisture. Therefore, the entire workflow must be conducted under strictly anhydrous and inert conditions.

Step-by-Step Methodology

-

Materials and Preparation:

-

Use only high-purity, anhydrous grade solvents (<50 ppm water).

-

Dry all glassware in an oven at 120°C for at least 4 hours and cool in a desiccator over a strong desiccant (e.g., P₂O₅).

-

Prepare saturated solutions in vials equipped with PTFE-lined septa.

-

-

Inert Atmosphere Setup:

-

Assemble glassware and purge with an inert gas (dry nitrogen or argon) for 15-20 minutes to displace all air and moisture. Maintain a positive pressure of inert gas throughout the experiment using a gas bubbler or manifold. This step is critical for preventing sample degradation.[1]

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the anhydrous solvent in the prepared vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for at least 24-48 hours. The equilibration time should be validated to ensure the concentration in the supernatant is no longer changing.

-

-

Sampling and Analysis (The Self-Validating Step):

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a gas-tight syringe that has been pre-flushed with inert gas.

-

Immediately filter the sample through a 0.22 µm PTFE syringe filter into a pre-weighed, sealed HPLC vial. The filter removes any undissolved microcrystals, which would artificially inflate the solubility measurement.

-

Accurately determine the mass of the filtered solution.

-

Dilute the sample with a suitable anhydrous mobile phase and analyze immediately via a validated HPLC method with a UV detector. Quantify the concentration against a freshly prepared calibration curve.

-

Validation Check: In parallel, analyze the sample by ¹H NMR or LC-MS to confirm the identity of the dissolved species. The presence of hydrolysis or solvolysis products would invalidate the result as a true solubility measurement.

-

-

Calculation:

-

Calculate the solubility using the quantified concentration and the mass of the solution sampled. Express the final result in mg/mL or mol/L.

-

Chapter 4: Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the robust determination of solubility for a reactive compound like this compound.

Caption: Workflow for Isothermal Solubility Determination of Reactive Compounds.

Chapter 5: Practical Implications in Synthesis and Drug Development

An accurate understanding of BDSC's solubility is not an academic exercise; it directly impacts laboratory and process-scale success.

-

Reaction Solvent Selection: The choice of solvent is a compromise between reagent solubility and reaction compatibility. For reactions with amines to form sulfonamides, anhydrous dichloromethane is often ideal as it dissolves BDSC effectively without reacting with it, allowing the desired nucleophilic substitution to proceed cleanly.[6]

-

Purification Strategy: The purification of BDSC itself or its products frequently relies on crystallization. The reported method of using a benzene/petroleum ether mixture is a classic example of leveraging differential solubility.[2][7] The compound is dissolved in a minimal amount of hot "good" solvent (benzene) and a "poor" solvent (petroleum ether) is added until turbidity is observed, inducing the precipitation of pure crystals upon cooling.

-

Safe Handling and Storage: The compound's violent reactivity with water necessitates storage in tightly sealed containers under an inert atmosphere and away from incompatible materials like bases and oxidizing agents.[6] All transfers and handling should be performed in a glovebox or under a stream of inert gas to prevent degradation and ensure researcher safety.

Conclusion

This compound is a powerful synthetic building block whose utility is intrinsically linked to its solubility and reactivity profile. It is generally soluble in common anhydrous aprotic organic solvents such as dichloromethane, chloroform, and DMSO. However, its high sensitivity to moisture and protic solvents is the overriding characteristic that must be managed. For professionals in pharmaceutical development and materials science, treating solubility and stability as interconnected properties is essential for designing robust synthetic routes, developing effective purification strategies, and ensuring the safe and efficient handling of this versatile reagent.

References

-

Georganics. (n.d.). Benzene-1,3-disulfonyl chloride - High purity | EN. Retrieved from [Link]

-

Alcatraz Chemicals. (2023, October 10). 1,3-Benzene Disulfonyl Chloride: Unleashing the Potential. Retrieved from [Link]

-

ChemBK. (n.d.). BENZENE-1,3-DISULFONYL CHLORIDE. Retrieved from [Link]

-

Georganics. (2021, October 25). Benzene-1,3-disulfonyl chloride – general description and application. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

ChemDad. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Ntrimetric determination of some sulphonyl chlorides. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - this compound. Retrieved from [Link]

-

ResearchGate. (2008, May 19). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

Sources

- 1. Benzene-1,3-disulfonyl chloride - High purity | EN [georganics.sk]

- 2. This compound | 585-47-7 [chemicalbook.com]

- 3. alcatrazchemicals.com [alcatrazchemicals.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling and Use of 1,3-Benzenedisulfonyl Chloride

Introduction: Understanding the Utility and Hazards of 1,3-Benzenedisulfonyl Chloride

This compound (BDC), a crystalline solid, is a pivotal reagent in modern organic synthesis.[1][2] Its bifunctional nature, possessing two sulfonyl chloride groups, makes it an essential building block for creating complex molecular architectures. Researchers and professionals in drug development and materials science frequently utilize BDC in the synthesis of novel sulfonamides with potential therapeutic activities and in the preparation of high-performance polymers and composite polysulfonamide membranes.[1][3] It also serves as a dehydrating agent in specific organic transformations.[1]

However, the same reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding and strict adherence to safety and handling protocols. This compound is classified as corrosive and reacts violently with water, presenting significant hazards if not managed correctly.[4][5] This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses required to work safely with this compound in a research and development setting. The protocols outlined herein are designed to empower researchers to mitigate risks and ensure a safe laboratory environment.

Chapter 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the intrinsic hazards of a chemical. This compound presents several significant risks that must be managed through appropriate controls.

Primary Hazards:

-

Corrosivity: this compound is a corrosive substance that can cause severe skin burns and serious eye damage upon contact.[4][6] The signal word "Danger" and the hazard statement H314 are consistently associated with this chemical.[5]

-

Reactivity with Water: This compound reacts violently with water, including moisture in the air.[4][5] This reaction is not only hazardous in itself but also liberates toxic and corrosive gases, such as hydrogen chloride gas.[5][6] This property underscores the critical need for moisture-free handling and storage conditions.

-

Respiratory Irritation: Inhalation of the dust can cause respiratory irritation.[5] In some cases, it may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][7]

Physicochemical Properties and Associated Risks

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for assessing and mitigating risks during its handling and storage.

| Property | Value | Implication for Safety |

| Molecular Formula | C6H4Cl2O4S2[4] | - |

| Molecular Weight | 275.13 g/mol [5] | - |

| Appearance | Light cream or white to pale brown powder/crystalline solid[1][4] | The solid, dusty nature requires measures to prevent inhalation. |

| Melting Point | 59-62 °C[1][2] | Will melt at slightly elevated temperatures. |

| Water Solubility | Reacts violently with water[2][4] | Critical Hazard: Dictates stringent moisture-free handling and storage. Prohibits the use of water as a fire extinguishing agent. |

| Stability | Moisture sensitive[4][5] | Requires storage in a dry, inert atmosphere. |

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential when working with this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazardous substance. For this compound, the following are mandatory:

-

Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of dust and any gases that may be liberated.[4]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.[8]

-

Emergency Eyewash and Safety Shower: An easily accessible and regularly tested emergency eyewash station and safety shower are critical in case of accidental contact.[5]

Personal Protective Equipment (PPE): Essential Barrier Protection

The appropriate selection and use of PPE are non-negotiable when handling this corrosive and reactive compound.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.[9]

-

Skin Protection:

-

Gloves: Chemically resistant gloves must be worn. It is crucial to consult the glove manufacturer's compatibility data for sulfonyl chlorides. Inspect gloves for any signs of degradation or perforation before each use.[6][10]

-

Lab Coat/Apron: A flame-resistant lab coat is required. For larger-scale operations, a chemically resistant apron over the lab coat is recommended.[11]

-

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH/MSHA-approved respirator with particulate filters is necessary.[5]

Chapter 3: Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling, storage, and disposal is paramount to preventing accidents and ensuring the long-term integrity of the chemical.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work area is clean and free of clutter. Have all necessary equipment and reagents within the fume hood to minimize movement.

-

Personal Protective Equipment: Don the required PPE as outlined in Chapter 2.

-

Dispensing: Carefully open the container in the fume hood. Use a clean, dry spatula or scoop to dispense the required amount of this compound. Avoid creating dust.

-

Reaction Setup: If adding to a reaction, do so slowly and in a controlled manner. Be mindful of any potential exothermic reactions.

-

Cleaning: After use, securely close the container. Decontaminate any equipment that has come into contact with the chemical.

-

Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

Storage Requirements: The Importance of a Dry Environment

The primary concern for the storage of this compound is its sensitivity to moisture.[4]

-

Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[5]

-

Container: Keep the container tightly closed to prevent the ingress of moisture.[5] Storing in a desiccator or under an inert atmosphere (e.g., nitrogen) is highly recommended.

-

Incompatible Materials: Segregate from incompatible materials such as bases, strong oxidizing agents, and, most importantly, water.[4][5]

Disposal of this compound and Contaminated Waste

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect excess reagent and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.

-

Disposal: Dispose of the waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[4][12] Do not attempt to neutralize or dispose of it down the drain.[13]

Chapter 4: Emergency Procedures and First Aid

In the event of an emergency, a rapid and informed response is critical to minimizing harm.

Spill and Leak Management

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: For a small, manageable spill, and if properly trained and equipped, you can contain the spill. Do not use water.[4]

-

Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand or earth.[8]

-

Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[5]